4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles. The compound is officially designated with the Chemical Abstracts Service registry number 333357-96-3, providing unambiguous identification within chemical databases. The molecular descriptor number from MDL (Molecular Design Limited) is MFCD00976439, further confirming its structural identity.
The IUPAC name reflects the compound's structural composition, beginning with the benzoic acid backbone modified at the para position. The systematic name "4-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid" precisely describes the substitution pattern. Alternative nomenclature variations include "4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoic acid" and "4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid," all representing the same molecular structure.
The compound's systematic identification is further supported by its simplified molecular-input line-entry system notation: "C1N(CCC2=CC=CC=C12)CC1=CC=C(C(=O)O)C=C1". This notation provides a precise linear representation of the molecular connectivity, enabling computational analysis and database searching. The International Chemical Identifier key YGDCSVTTWQYOCN-UHFFFAOYSA-N serves as an additional unique identifier for digital chemical information systems.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 333357-96-3 |
| Molecular Design Limited Number | MFCD00976439 |
| IUPAC Systematic Name | 4-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid |
| Simplified Molecular Input Line Entry System | C1N(CCC2=CC=CC=C12)CC1=CC=C(C(=O)O)C=C1 |
| International Chemical Identifier Key | YGDCSVTTWQYOCN-UHFFFAOYSA-N |
Molecular Architecture: Benzene-Isoquinoline Hybrid Framework
The molecular architecture of this compound represents a sophisticated hybrid framework combining two distinct aromatic systems. The compound possesses a molecular formula of C17H17NO2 with a molecular weight of 267.328 grams per mole. This composition reflects the integration of seventeen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific three-dimensional configuration.
The benzoic acid component provides the primary aromatic framework, featuring a benzene ring with a carboxylic acid substituent. The para position of this benzene ring connects to a methylene bridge, which links to the nitrogen atom of the 3,4-dihydroisoquinoline moiety. This structural arrangement creates a unique molecular topology where the planar benzoic acid system interacts with the conformationally flexible partially saturated isoquinoline ring.
The isoquinoline component exists in a partially reduced state, specifically as 3,4-dihydroisoquinoline or 1,2,3,4-tetrahydroisoquinoline. This reduction eliminates the aromatic character of one ring within the isoquinoline system, introducing conformational flexibility while maintaining the nitrogen heterocycle functionality. The resulting structure contains two aromatic rings connected through a flexible aliphatic chain, allowing for various conformational states depending on environmental conditions.
The molecular architecture exhibits specific hydrogen bonding capabilities through the carboxylic acid group and potential interactions involving the nitrogen atom. The compound contains two hydrogen bond acceptor sites and one hydrogen bond donor site, contributing to its intermolecular interactions. Additionally, the structure features three rotatable bonds, providing conformational flexibility around the methylene bridge and within the isoquinoline ring system.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C17H17NO2 |
| Molecular Weight | 267.328 g/mol |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Aromatic Rings | 2 |
| Rotatable Bonds | 3 |
Crystallographic Data and Conformational Analysis
The crystallographic analysis of this compound reveals important structural parameters that define its solid-state organization and conformational preferences. Computational predictions indicate a melting point of 172.5 degrees Celsius, suggesting moderate thermal stability for the crystalline form. This melting point reflects the balance between intermolecular interactions and molecular flexibility within the crystal lattice.
The predicted density of 1.2 grams per cubic centimeter provides insight into the molecular packing efficiency within the crystal structure. This density value indicates relatively efficient packing, consistent with the presence of both aromatic and aliphatic components that can optimize van der Waals interactions. The combination of rigid aromatic systems and flexible aliphatic regions allows for adaptive packing arrangements that maximize intermolecular contacts.
Conformational analysis reveals the compound's ability to adopt multiple spatial arrangements due to the flexibility introduced by the methylene bridge and the partially saturated isoquinoline ring. The rotatable bonds enable rotation around the carbon-nitrogen bond connecting the methylene bridge to the isoquinoline nitrogen, as well as rotation within the saturated portion of the isoquinoline system. These conformational degrees of freedom contribute to the compound's ability to interact with various molecular targets and participate in different crystal packing motifs.
The thermal properties include a predicted boiling point ranging from 369.17 to 419.46 degrees Celsius, depending on the computational method employed. This wide range reflects the complexity of predicting phase transitions for molecules containing both aromatic stability and aliphatic flexibility. The flash point of 216.96 degrees Celsius indicates appropriate thermal handling considerations for synthetic and analytical procedures.
| Physical Property | Predicted Value | Method |
|---|---|---|
| Melting Point | 172.5°C | EPI Suite |
| Boiling Point | 369.17°C | EPA T.E.S.T. |
| Boiling Point | 419.46°C | EPI Suite |
| Density | 1.2 g/cm³ | EPA T.E.S.T. |
| Flash Point | 216.96°C | EPA T.E.S.T. |
Comparative Structural Analysis with Related Isoquinoline Derivatives
The structural analysis of this compound benefits from comparison with related isoquinoline derivatives to understand structure-activity relationships and conformational preferences. The compound 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid represents a closely related analog where the methylene bridge is replaced by a sulfonyl linkage. This structural modification significantly alters the electronic distribution and conformational flexibility, with the sulfonyl group providing stronger electron-withdrawing character and reduced rotational freedom.
The sulfonyl analog possesses a molecular formula of C16H15NO4S and a molecular weight of 317.4 grams per mole, reflecting the substitution of the methylene bridge with the more complex sulfonyl functionality. This modification introduces additional hydrogen bonding capabilities and changes the overall molecular geometry, demonstrating how subtle structural changes can significantly impact molecular properties.
Another relevant comparison involves methyl 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoate, which represents the methyl ester derivative of the target compound. This structural variation maintains the methylene bridge while converting the carboxylic acid to its corresponding methyl ester. The esterification eliminates the hydrogen bond donor capability while maintaining the aromatic framework and conformational flexibility of the isoquinoline system.
Related tetrahydroisoquinoline carboxylic acid derivatives, such as 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, provide insight into the effects of different attachment points and saturation levels within the isoquinoline framework. These compounds demonstrate how the position of substitution and the degree of saturation influence both electronic properties and conformational behavior.
Patent literature reveals additional related compounds, including complex dihydroisoquinoline derivatives designed for pharmaceutical applications. These structures incorporate various substituents and modifications that demonstrate the versatility of the isoquinoline framework for medicinal chemistry applications. The comparative analysis highlights how the specific combination of benzoic acid and dihydroisoquinoline components in the target compound creates a unique molecular architecture with distinct properties.
| Related Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | C16H15NO4S | 317.4 g/mol | Sulfonyl bridge instead of methylene |
| Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoate | C18H19NO2 | 281.35 g/mol | Methyl ester instead of carboxylic acid |
| 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | C10H11NO2 | 177.20 g/mol | Direct carboxyl attachment to isoquinoline |
| 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline | C16H18N2 | 238.334 g/mol | Aniline instead of benzoic acid |
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-7-5-13(6-8-15)11-18-10-9-14-3-1-2-4-16(14)12-18/h1-8H,9-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDCSVTTWQYOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353758 | |
| Record name | STK805221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333357-96-3 | |
| Record name | STK805221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification and Functionalization of Benzoic Acid Derivatives
A relevant patent describes a method for preparing substituted benzoic acid methyl esters, which can serve as intermediates in the synthesis of more complex benzoic acid derivatives:
Step a: Esterification of substituted benzoic acid (e.g., 4-bromo-2-methylbenzoic acid) with methanol under sulfuric acid catalysis to form methyl esters.
Step b: Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) with vinylboron reagents to introduce vinyl groups.
Step c: Alpha-halogenation of ketone intermediates using halogenated reagents such as bromosuccinimide.
This multi-step approach allows for the introduction of functional groups at the 4-position of benzoic acid derivatives, which can be further elaborated for coupling with isoquinoline units.
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| a | Esterification | Methanol, H2SO4 | Mild heating | Methyl benzoate derivative |
| b | Palladium-catalyzed coupling | Pd(dppf)Cl2, K2CO3, DMF/H2O solvent | 80-100°C, 3-5% catalyst load | Vinyl-substituted benzoate intermediate |
| c | Alpha-halogenation | Bromosuccinimide, THF/H2O solvent | Room temp to mild heating | Alpha-halogenated ketone derivative |
Table 1: Esterification and functionalization steps for benzoic acid derivatives
Coupling to Form the Methylene Linkage
The methylene bridge connecting the dihydroisoquinoline to the benzoic acid is likely introduced via:
Alkylation reactions: Using benzylic halides or activated benzoic acid derivatives with the nitrogen or carbon of the dihydroisoquinoline.
Reductive amination or Mannich-type reactions: Involving formaldehyde or equivalents to link the isoquinoline nitrogen to the benzoic acid aromatic ring.
No direct synthesis of 4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid was found, but analogues such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid have been documented, indicating the feasibility of sulfonylation and related coupling methods.
Comparative Data Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Notes/Advantages |
|---|---|---|---|---|
| Benzoic acid functionalization | Esterification, Pd-catalysis | Methanol, H2SO4, Pd(dppf)Cl2, K2CO3 | Mild heating, 80-100°C | Efficient introduction of vinyl groups |
| Halogenation | Alpha-halogenation | Bromosuccinimide, THF/H2O | Room temp to mild heating | Enables further functionalization |
| Dihydroisoquinoline synthesis | Pictet-Spengler, reduction | β-phenylethylamine, aldehydes, H2 | Acidic conditions, hydrogenation | Classical routes to heterocyclic core |
| Coupling to benzoic acid | Alkylation, reductive amination | Benzylic halides, formaldehyde, reductants | Varied, often mild | Forms methylene linkage |
Table 2: Summary of key preparation steps relevant to this compound
Research Findings and Practical Considerations
The esterification and palladium-catalyzed coupling steps provide a robust route to functionalized benzoic acid intermediates with good yields and scalability.
The choice of solvent systems (e.g., DMF/water mixtures) and bases (e.g., sodium carbonate) critically affects the efficiency of palladium-catalyzed coupling reactions.
Halogenation using N-halosuccinimides proceeds under mild conditions, facilitating subsequent transformations.
The dihydroisoquinoline fragment's synthesis is well-established, with Pictet-Spengler cyclization offering a versatile approach to various substituted isoquinoline derivatives.
Coupling strategies depend on the reactivity of the benzoic acid derivative and the nucleophilicity of the dihydroisoquinoline nitrogen or carbon atoms.
Analogous compounds with sulfonyl linkages have been synthesized and characterized, indicating potential alternative routes or functional group modifications.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted benzoic acids .
Scientific Research Applications
4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of therapeutic agents for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Benzoic Acid Derivatives
Target Compound vs. Methyl 4-(6-Ethyl-2,4-Dimethyl-1,3,7,10-Tetraoxo-1,2,3,4,7,10-Hexahydropyrimido[4,5-c]Isoquinolin-8-yl)Amino)Benzoic Acid (Compound 25, )
- Structural Differences: Compound 25 incorporates a hexahydropyrimidoisoquinoline core fused to the benzoic acid, contrasting with the dihydroisoquinoline-methyl group in the target compound.
Target Compound vs. N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-Hydroxypropyl)-4-((Tetrahydro-2H-Pyran-4-yl)Oxy)Benzamide (Compound 166, )
- Structural Differences : Compound 166 replaces the carboxylic acid group of the target compound with a benzamide moiety and introduces a tetrahydro-2H-pyran-4-yl)oxy substituent.
- Activity: This modification likely enhances blood-brain barrier penetration or receptor binding affinity, as seen in neurological therapeutics. The hydroxypropyl-dihydroisoquinoline linkage may mimic neurotransmitter structures, suggesting applications in neurodegenerative disease modulation .
Comparison with Phenolic Acid Derivatives: Caffeic Acid ()
- Structural Differences: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) features a propenoic acid chain with adjacent hydroxyl groups, differing from the benzoic acid core and dihydroisoquinoline substituent of the target compound.
- Activity: Caffeic acid is renowned for antioxidant, anti-inflammatory, and antimicrobial properties, driven by its phenolic hydroxyl groups. In contrast, the target compound’s dihydroisoquinoline group confers selective enzyme inhibition (e.g., BChE), highlighting divergent pharmacological pathways .
Heterocyclic Analogues: 7-Hydroxy-3,4-Dihydro-2(1H)-Quinolinone ()
- Structural Differences: This compound replaces the benzoic acid group with a quinolinone scaffold, retaining a partially saturated heterocyclic ring but lacking the methyl bridge and carboxylic acid functionality.
- Activity: Quinolinone derivatives are associated with sedative, anticonvulsant, or kinase inhibitory effects. The absence of the benzoic acid moiety may reduce interactions with cholinesterases, shifting therapeutic focus toward other targets .
Structure-Activity Relationship (SAR) and Key Findings
Biological Activity
4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid is a complex organic compound classified as an isoquinoline derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. The structural characteristics of this compound allow it to interact with various biological targets, leading to significant therapeutic applications.
- IUPAC Name: 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoic acid
- Molecular Formula: C17H17NO2
- CAS Number: 333357-96-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation of isoquinoline derivatives with benzyl halides under basic conditions.
- Hydrolysis to introduce the carboxylic acid group.
Common solvents used in these reactions include ethanol or dimethylformamide (DMF), with catalysts such as sodium hydroxide or potassium carbonate enhancing the reaction efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity crucial for bacterial survival.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. The proposed mechanism includes:
- Enzyme Inhibition: Targeting specific enzymes involved in cell cycle regulation.
- Apoptosis Induction: Triggering programmed cell death pathways in malignant cells.
In vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines, including breast and prostate cancers.
Summary of Biological Studies
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial Assay | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer Study | Reduced viability in breast and prostate cancer cell lines | |
| Mechanism Analysis | Inhibition of cell proliferation and induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various isoquinoline derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Testing
A series of experiments involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as a promising anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Binding: The compound binds to specific enzymes involved in metabolic pathways, modulating their activity.
- Receptor Interaction: It may also interact with cellular receptors that regulate growth and apoptosis.
Q & A
Basic Research Question
- HPLC-PDA : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate impurities. Compare retention times with authentic standards .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (±1 ppm) and detect trace byproducts .
- Elemental Analysis (CHN) : Validate elemental composition with ≤0.3% deviation from theoretical values, as demonstrated in benzothiazolyl-azo derivatives () .
In studies investigating the biological activity of this compound, how should one design experiments to differentiate its effects from potential metabolites or degradation products?
Advanced Research Question
- Stability Studies : Perform forced degradation (e.g., exposure to heat, light, or pH extremes) and analyze products via LC-MS to identify metabolites .
- Control Experiments : Include parallel assays with synthetic metabolites (e.g., hydrolyzed or oxidized derivatives) to isolate the parent compound’s activity .
- Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify target engagement and rule out non-specific interactions .
What are the key considerations in selecting appropriate protecting groups during the synthesis of benzoic acid derivatives with sensitive functional groups?
Basic Research Question
- Carboxyl Protection : Methyl or tert-butyl esters are preferred for benzoic acids to prevent unwanted nucleophilic reactions .
- Amine Protection : Boc (tert-butoxycarbonyl) or Fmoc groups are suitable for dihydroisoquinoline moieties due to their stability under acidic/basic conditions .
- Orthogonal Deprotection : Use protecting groups removable under distinct conditions (e.g., TFA-labile Boc vs. hydrogenation-labile benzyl esters) to avoid side reactions .
How can computational modeling aid in predicting the physicochemical properties or binding interactions of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values by simulating interactions with water/lipid bilayers .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., BCL-XL in ) and validate with mutagenesis data .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate NMR chemical shifts for comparison with experimental data .
What strategies are effective in scaling up the synthesis of this compound while maintaining reproducibility?
Advanced Research Question
- Flow Chemistry : Continuous flow systems minimize batch-to-batch variability and improve heat/mass transfer for exothermic reactions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical parameters (e.g., reaction conversion) in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) and identify robust operating ranges .
How should researchers handle conflicting data in structure-activity relationship (SAR) studies involving analogs of this compound?
Advanced Research Question
- Meta-Analysis : Compare SAR trends across multiple studies (e.g., quinolinone derivatives in vs. benzimidazoles in ) to identify consensus patterns .
- Resynthesis and Retesting : Verify outliers by independently synthesizing disputed compounds and assaying under standardized conditions .
- Machine Learning : Train QSAR models on high-confidence datasets to predict and validate disputed activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
